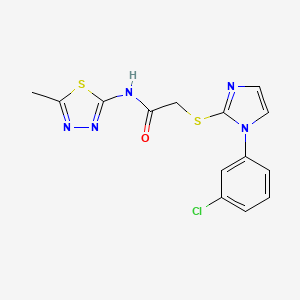

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS2/c1-9-18-19-13(23-9)17-12(21)8-22-14-16-5-6-20(14)11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHLHWBGVJJCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that combines various pharmacologically relevant moieties, including imidazole and thiadiazole. This article explores its biological activity, focusing on its potential as an antimicrobial, antifungal, and anticancer agent through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Thiadiazole moiety : A five-membered ring that includes two nitrogen atoms and one sulfur atom.

- Chlorophenyl group : A phenyl group substituted with a chlorine atom, enhancing lipophilicity and biological activity.

The molecular formula is , with a molecular weight of approximately 350.84 g/mol.

Antimicrobial Activity

Research indicates that compounds featuring thiadiazole and imidazole moieties exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of thiadiazoles possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature of substituents on the thiadiazole nucleus significantly influences their efficacy .

- The compound's structure may enhance its interaction with bacterial targets, leading to increased potency compared to other similar compounds.

Antifungal Activity

Thiadiazole derivatives have also been evaluated for antifungal activity:

- Studies have demonstrated that certain substitutions on the thiadiazole ring can improve antifungal properties, making them competitive with established antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research:

- Various studies have reported that imidazole and thiadiazole derivatives show significant cytotoxicity against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .

- A structure–activity relationship (SAR) analysis indicated that specific substituents on the phenyl rings enhance the cytotoxic effects. For example, compounds with electron-withdrawing groups showed increased activity against cancer cells .

Table of Biological Activities

Case Study: Anticancer Evaluation

A notable study by Alam et al. (2011) synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticancer activities. The most potent compound displayed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong cytotoxic effects . This highlights the potential of thiadiazole-containing compounds in cancer therapy.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA synthesis : Some derivatives interfere with DNA replication in cancer cells.

- Induction of apoptosis : Active compounds may trigger apoptotic pathways through caspase activation.

- Disruption of cellular membranes : Antimicrobial activity may result from membrane disruption in bacterial cells .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antiviral and anticancer agent. The following sections detail its applications in these areas.

Antiviral Applications

Studies have demonstrated that derivatives of imidazole and thiazole compounds can serve as potent antiviral agents. For instance:

- Anti-HIV Activity : Compounds similar to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising results against HIV. A related study reported an EC50 value of 3.98 μM for anti-HIV type-1 activity, indicating strong efficacy .

- Inhibition of Viral Replication : The compound's structure may allow it to inhibit viral replication mechanisms effectively. The presence of the thiazole group is particularly noted for enhancing antiviral properties against various viruses.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Mechanism of Action : The imidazole ring is known for its role in disrupting cellular processes in cancer cells, potentially leading to apoptosis (programmed cell death). This mechanism has been observed in various studies involving similar compounds.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and ammonia.

- Thioether Linkage Formation : The introduction of the thioether linkage can be performed by reacting the chlorophenyl-imidazole intermediate with thiourea.

- Final Acetylation : The final step involves acylation with appropriate acetamide derivatives .

Case Studies

Several studies have documented the efficacy of compounds structurally related to this compound:

Study on Anti-HIV Activity

A recent publication highlighted a series of imidazole derivatives that demonstrated significant anti-HIV activity. The study reported that certain modifications to the imidazole structure enhanced the therapeutic index dramatically .

Research on Anticancer Properties

Another study focused on the anticancer properties of thiazole derivatives revealed that compounds with similar structural motifs exhibited IC50 values significantly lower than standard chemotherapeutics . This indicates a potential pathway for developing new cancer therapies based on this compound's framework.

Q & A

Q. What are the standard synthetic routes for preparing 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

The compound is synthesized via nucleophilic substitution. A thiol group (e.g., from 1-(3-chlorophenyl)-1H-imidazole-2-thiol) reacts with a chloroacetamide derivative (e.g., 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) in the presence of a base like potassium carbonate. The reaction is typically carried out in polar aprotic solvents (e.g., DMF or ethanol) under reflux, followed by recrystallization for purification .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Use a combination of analytical techniques:

- Elemental analysis to confirm stoichiometry.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity. For example, the thiadiazole ring’s methyl group typically appears as a singlet near δ 2.5 ppm in ¹H NMR .

- X-ray crystallography for absolute structural confirmation, as demonstrated for analogous thiadiazole-acetamide derivatives .

Q. What solvents and reaction conditions are optimal for its synthesis?

Ethanol or DMF are preferred solvents due to their ability to dissolve both thiol and acetamide precursors. Reaction temperatures range from 60–80°C under reflux, with potassium carbonate as a base to deprotonate the thiol and drive the substitution reaction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and geometric properties influencing its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) can analyze bond angles (e.g., C-S-C in the thioether linkage), charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). For example, the dihedral angle between the imidazole and thiadiazole rings may influence steric hindrance in binding interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Purity assessment : Recrystallize the compound and validate via HPLC to rule out impurities .

- Assay standardization : Use consistent cell lines or enzyme targets (e.g., COX-1/2 for anti-inflammatory studies) and control for solvent effects (e.g., DMSO concentration) .

- SAR analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on activity, as seen in structurally related thiadiazole derivatives .

Q. How can X-ray diffraction data inform molecular docking studies for this compound?

X-ray structures of analogous compounds (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) provide bond lengths and angles critical for docking. For instance, the acetamide carbonyl’s orientation may dictate hydrogen bonding with enzyme active sites, as shown in COX-2 inhibitor studies .

Q. What methodologies optimize yield in large-scale synthesis?

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients for high-purity isolation .

Mechanistic and Biological Inquiry

Q. How does the thiadiazole moiety contribute to its potential antimicrobial activity?

The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates interactions with microbial enzymes (e.g., dihydrofolate reductase). Substitutions at the 5-position (e.g., methyl groups) enhance lipophilicity, improving membrane penetration, as observed in thiadiazole derivatives with MIC values <10 µg/mL against S. aureus .

Q. What experimental designs validate its mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values using purified enzymes (e.g., α-glucosidase) and varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry.

- Molecular dynamics simulations : Model interactions between the compound’s imidazole-thioether group and catalytic residues .

Structural and Functional Analysis

Q. How do substituents on the imidazole ring affect its pharmacological profile?

- Electron-withdrawing groups (e.g., 3-chlorophenyl) increase stability and resistance to metabolic oxidation.

- Bulkier substituents may reduce bioavailability but improve target specificity. Comparative studies on analogs with 4-fluorophenyl or 4-bromophenyl groups reveal trade-offs between potency and solubility .

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

- PXRD : Distinguish crystalline vs. amorphous forms.

- Solid-state NMR : Resolve conformational differences in the thiadiazole ring.

- DSC/TGA : Monitor thermal stability and phase transitions .

Troubleshooting Common Experimental Challenges

Q. How to address low yields in the final coupling step?

Q. Why might NMR spectra show unexpected peaks, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.